
6-Methoxy-4-nitropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-4-nitropyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H5ClN2O5S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of 6-methoxypyridine followed by sulfonylation. The nitration process introduces a nitro group (-NO2) to the pyridine ring, while the sulfonylation process introduces a sulfonyl chloride group (-SO2Cl).
Nitration: The nitration of 6-methoxypyridine can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration.
Sulfonylation: The nitrated product is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride. This step introduces the sulfonyl chloride group to the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-4-nitropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions. Conditions typically involve mild bases or acids to facilitate the reaction.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Applications De Recherche Scientifique
6-Methoxy-4-nitropyridine-2-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Used in the modification of biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into other molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxy-4-nitropyridine-3-sulfonyl chloride
- 2-Chloro-6-methoxy-3-nitropyridine
- 6-Methoxy-3-nitropyridine-2-acetonitrile
Uniqueness
6-Methoxy-4-nitropyridine-2-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns. The combination of a methoxy group, nitro group, and sulfonyl chloride group in specific positions on the pyridine ring allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C6H5ClN2O5S |
|---|---|
Poids moléculaire |
252.63 g/mol |
Nom IUPAC |
6-methoxy-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O5S/c1-14-5-2-4(9(10)11)3-6(8-5)15(7,12)13/h2-3H,1H3 |
Clé InChI |
ZCKYXXIITKBDCF-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


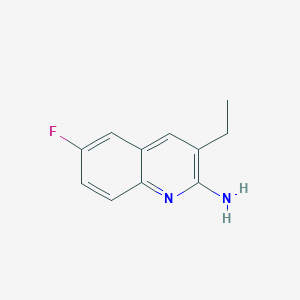
![(E)-4-[(2S,8S,15R,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B14851492.png)

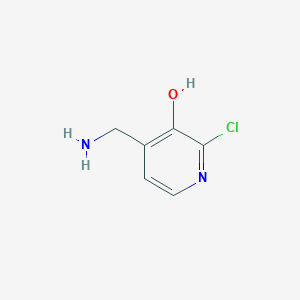
![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)
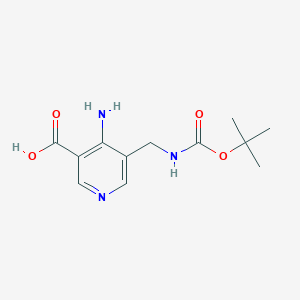
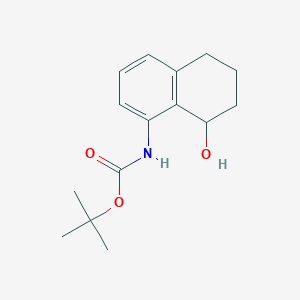
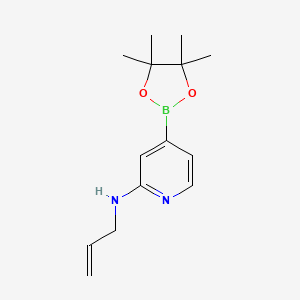
![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)
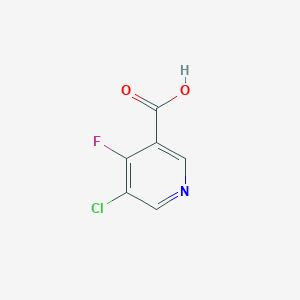

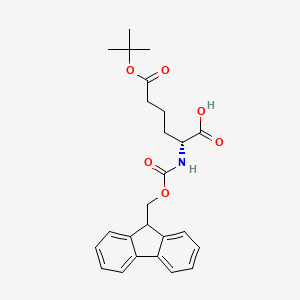
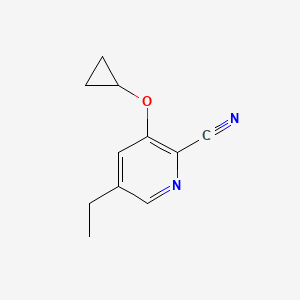
![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)
